
Hexadecanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecanediamide, also known as 1,16-hexadecanediamide, is an organic compound with the molecular formula C16H34N2O2. It is a type of diamide derived from hexadecanoic acid (palmitic acid). This compound is characterized by its long carbon chain and two amide groups, making it a significant molecule in various chemical and industrial applications.
Méthodes De Préparation
Hexadecanediamide can be synthesized through several methods:
-
Synthetic Routes and Reaction Conditions
Direct Amidation: One common method involves the direct amidation of hexadecanoic acid with ammonia or an amine under high-temperature conditions. This reaction typically requires a catalyst such as a metal oxide to facilitate the formation of the amide bond.
Carbodiimide Coupling: Another method involves the use of carbodiimide coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to react hexadecanoic acid with an amine, forming this compound under mild conditions.
-
Industrial Production Methods
Batch Process: In industrial settings, this compound is often produced in batch reactors where hexadecanoic acid and ammonia are heated together in the presence of a catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the final product.
Continuous Process: For large-scale production, a continuous flow process may be employed, where reactants are continuously fed into a reactor and the product is continuously removed, allowing for efficient and consistent production.
Analyse Des Réactions Chimiques
Hexadecanediamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield primary amines. This reaction typically requires reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in substitution reactions where one of the amide groups is replaced by another functional group. For example, reaction with alkyl halides can introduce alkyl groups into the molecule.
Applications De Recherche Scientifique
Hexadecanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex molecules.
Biology: In biological research, this compound is studied for its potential role in cell signaling and membrane structure due to its amphiphilic nature.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals due to its long carbon chain and amide functionality.
Mécanisme D'action
The mechanism of action of hexadecanediamide involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound can interact with cell membranes, altering their fluidity and permeability. This interaction is crucial in its role as a surfactant and in biological systems.
Pathways Involved: In biological systems, this compound may influence signaling pathways related to inflammation and cell growth. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane-associated processes.
Comparaison Avec Des Composés Similaires
Hexadecanediamide can be compared with other similar compounds such as:
Octadecanediamide: Similar to this compound but with an 18-carbon chain. It has similar properties but may exhibit different solubility and melting point characteristics.
Dodecanediamide: With a 12-carbon chain, this compound is shorter and may have different physical properties and reactivity.
Hexadecanoic Acid: The parent compound of this compound, it lacks the amide groups and has different chemical reactivity and applications.
This compound stands out due to its specific chain length and functional groups, making it unique in its applications and properties.
Propriétés
Numéro CAS |
89790-15-8 |
|---|---|
Formule moléculaire |
C16H32N2O2 |
Poids moléculaire |
284.44 g/mol |
Nom IUPAC |
hexadecanediamide |
InChI |
InChI=1S/C16H32N2O2/c17-15(19)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)20/h1-14H2,(H2,17,19)(H2,18,20) |
Clé InChI |
YPTKZEUCJCUXDE-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCC(=O)N)CCCCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


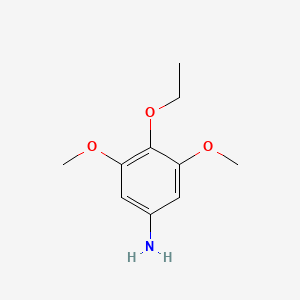
![3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B13707031.png)
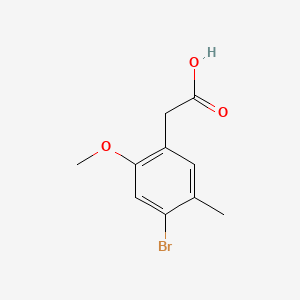
![3-[7-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B13707047.png)
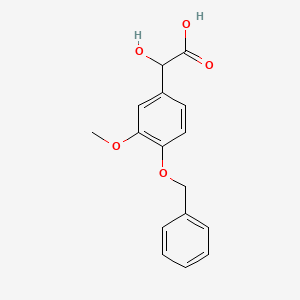
![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)
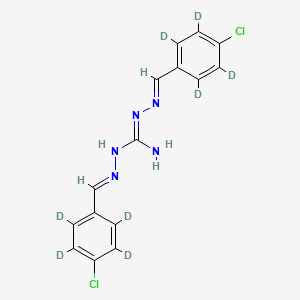
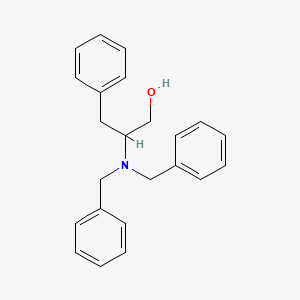
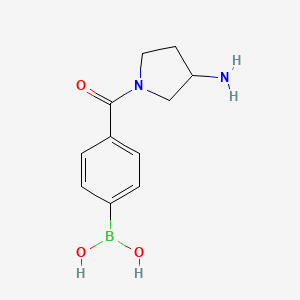

![2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one](/img/structure/B13707110.png)
![Ethyl 5-[4-(Difluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13707115.png)


